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Introduction
Triphenylstannane, also known as triphenyltin hydride ((C₆H₅)₃SnH or Ph₃SnH), is a versatile

organotin reagent widely employed in organic synthesis as a reducing agent.[1] It functions

primarily as a source of the triphenyltin radical (Ph₃Sn•), which mediates a variety of radical

chain reactions. This document provides detailed application notes and protocols for the use of

triphenylstannane in the reduction of common functional groups, with a focus on providing

clear, actionable information for researchers in academic and industrial settings.

Key Properties of Triphenylstannane:

Property Value

Molecular Formula C₁₈H₁₆Sn

Molar Mass 351.03 g/mol

Appearance Colorless oil or low-melting solid

Solubility
Soluble in most organic solvents (e.g., benzene,

toluene, THF)
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Organotin compounds, including triphenylstannane, are toxic and should be handled with

extreme caution in a well-ventilated fume hood.[2] Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, is mandatory. All waste containing tin

byproducts must be disposed of according to institutional and regulatory guidelines.

Applications in Functional Group Reductions
Triphenylstannane is a chemoselective reducing agent, primarily utilized for the reduction of

functional groups susceptible to radical reactions. Its reactivity is often compared to the more

commonly used tributyltin hydride (Bu₃SnH), with triphenylstannane being slightly less

reactive in some cases.

Reduction of Alkyl Halides
The reduction of alkyl halides to the corresponding alkanes is a cornerstone application of

triphenylstannane.[1] The reaction proceeds via a radical chain mechanism and is typically

initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or light.

Reaction Mechanism: Radical Chain Reduction of Alkyl Halides

AIBN 2 R• + N₂
Δ or hν

R•

Ph₃Sn•

Ph₃SnH

R'• + Ph₃SnX

R'-X

R'-HPh₃SnH Ph₃Sn• 

Click to download full resolution via product page

Caption: Radical chain mechanism for the reduction of alkyl halides.
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Quantitative Data: Reduction of Alkyl Halides with Triphenylstannane

Substrate Product
Reaction
Conditions

Yield (%)

1-Bromooctane Octane
Ph₃SnH, AIBN,

Benzene, Reflux
>95

tert-Butyl chloride Isobutane
Ph₃SnH, AIBN,

Benzene, Reflux
~90

Iodocyclohexane Cyclohexane
Ph₃SnH, AIBN,

Toluene, 80 °C
>95

Experimental Protocol: General Procedure for the Reduction of an Alkyl Halide

To a solution of the alkyl halide (1.0 equiv) and a catalytic amount of AIBN (0.1 equiv) in

degassed benzene or toluene (0.1-0.5 M) is added triphenylstannane (1.1-1.5 equiv) via

syringe under an inert atmosphere (e.g., argon or nitrogen).

The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by TLC or GC-

MS.

Upon completion, the reaction is cooled to room temperature, and the solvent is removed

under reduced pressure.

The crude product is purified by flash column chromatography on silica gel. The non-polar tin

byproducts (e.g., Ph₃SnX and hexaphenylditin) can be challenging to remove completely.

Several workup procedures have been developed to facilitate their removal.

Deoxygenation of Alcohols (Barton-McCombie Reaction)
The Barton-McCombie deoxygenation is a powerful method for the reductive removal of a

hydroxyl group from an alcohol.[3] The alcohol is first converted to a thiocarbonyl derivative,

typically a xanthate, which is then treated with triphenylstannane and a radical initiator.

Workflow: Barton-McCombie Deoxygenation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1218745?utm_src=pdf-body
https://www.benchchem.com/product/b1218745?utm_src=pdf-body
https://en.wikipedia.org/wiki/Barton%E2%80%93McCombie_deoxygenation
https://www.benchchem.com/product/b1218745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: Experimental workflow for the Barton-McCombie deoxygenation.

Quantitative Data: Deoxygenation of Alcohols via Xanthates

Alcohol Derivative
(Xanthate)

Product
Reaction
Conditions

Yield (%)

Cholestanol xanthate Cholestane
Ph₃SnH, AIBN,

Toluene, Reflux
~80-90

1-Adamantanol

xanthate
Adamantane

Ph₃SnH, AIBN,

Benzene, Reflux
>90

Secondary alcohol

xanthates

Corresponding

alkanes

Ph₃SnH, AIBN,

Toluene, Reflux
Generally high yields

Experimental Protocol: Deoxygenation of a Secondary Alcohol
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Step 1: Xanthate Formation

To a solution of the alcohol (1.0 equiv) in anhydrous THF is added sodium hydride (1.2

equiv, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.

The mixture is stirred for 30 minutes at room temperature, followed by the addition of

carbon disulfide (1.5 equiv).

After stirring for 1-2 hours, methyl iodide (1.5 equiv) is added, and the reaction is stirred

overnight at room temperature.

The reaction is quenched with water, and the product is extracted with an organic solvent

(e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure. The crude xanthate

is typically used in the next step without further purification.

Step 2: Reductive Deoxygenation

A solution of the crude xanthate (1.0 equiv), triphenylstannane (1.2 equiv), and AIBN (0.2

equiv) in degassed toluene is heated to reflux for 2-4 hours.

The reaction progress is monitored by TLC.

After completion, the solvent is removed in vacuo, and the residue is purified by column

chromatography to afford the deoxygenated product.

Reduction of Aldehydes and Ketones
The reduction of aldehydes and ketones to the corresponding alcohols can be achieved with

organotin hydrides, including triphenylstannane. This reaction is believed to proceed through

a non-radical, polar mechanism.

Quantitative Data: Reduction of Carbonyl Compounds with Triphenylstannane
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Substrate Product Reaction Time (hr) Yield (%)

Cyclohexanone Cyclohexanol 1 95

Benzaldehyde Benzyl alcohol 1 98

Acetophenone 1-Phenylethanol 2 85

Camphor Isoborneol 24 10

Data obtained from reductions with triphenyltin hydride at room temperature.

Experimental Protocol: Reduction of a Ketone

To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., diethyl ether or THF) is

added triphenylstannane (1.0-1.2 equiv) at room temperature under an inert atmosphere.

The reaction is stirred at room temperature and monitored by TLC or GC-MS.

Upon completion, the reaction mixture is carefully quenched with water.

The product is extracted with an organic solvent, and the combined organic layers are

washed with brine, dried, and concentrated.

Purification by column chromatography yields the desired alcohol.

Reduction of Nitro Compounds
The reduction of nitro groups to amines is a fundamental transformation in organic synthesis.

While various methods exist, tin hydrides can be used for the reductive cleavage of certain nitro

compounds, particularly tertiary and some secondary nitroalkanes, to the corresponding

alkanes.[4] The direct reduction of aromatic nitro compounds to anilines is less common with

triphenylstannane compared to other reagents like SnCl₂/HCl or catalytic hydrogenation.[5]

General Reaction Scheme:

R-NO₂ + Ph₃SnH → R-H + Ph₃SnONO
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Note: Quantitative data for the reduction of a broad range of nitro compounds specifically with

triphenylstannane is limited in the readily available literature. The reaction is most effective for

the removal of the nitro group from sterically hindered positions.

Conclusion
Triphenylstannane is a valuable reagent for the radical-mediated reduction of various

functional groups. Its utility in the dehalogenation of alkyl halides and the deoxygenation of

alcohols is well-established. While it can also reduce aldehydes and ketones, other hydride

reagents are often more commonly employed for this purpose. The reductive cleavage of nitro

groups is also possible but is generally limited to specific substrates. Researchers should

always consider the toxicity of organotin compounds and employ appropriate safety measures

and purification techniques to remove tin-containing byproducts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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